molecular formula C12H10ClN3O B8685981 3-amino-N-(4-chlorophenyl)isonicotinamide

3-amino-N-(4-chlorophenyl)isonicotinamide

Cat. No. B8685981
M. Wt: 247.68 g/mol
InChI Key: GHVOQHCROHSCDB-UHFFFAOYSA-N
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Patent
US07511066B2

Procedure details

To 3-(N-tert-butoxycarbonylamino)-N-(4-chlorophenyl)-pyridine-4-carboxamide (552 mg, 1.59 mmol) was added trifluoroacetic acid (3 mL, 38.95 mmol). After stirring for 10 min, the reaction mixture was concentrated, diluted with CH2Cl2, washed with satd Na2CO3, dried (Na2SO4) and concentrated to give the title compound (367 mg, 93%) as a pale yellow solid.
Name
3-(N-tert-butoxycarbonylamino)-N-(4-chlorophenyl)-pyridine-4-carboxamide
Quantity
552 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=1)=[O:16])=O)(C)(C)C.FC(F)(F)C(O)=O>>[NH2:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][C:14]=1[C:15]([NH:17][C:18]1[CH:23]=[CH:22][C:21]([Cl:24])=[CH:20][CH:19]=1)=[O:16]

Inputs

Step One
Name
3-(N-tert-butoxycarbonylamino)-N-(4-chlorophenyl)-pyridine-4-carboxamide
Quantity
552 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC=1C=NC=CC1C(=O)NC1=CC=C(C=C1)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
WASH
Type
WASH
Details
washed with satd Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C=NC=CC1C(=O)NC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 367 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.